molecular formula C13H20O2 B2518666 2-[(1-Adamantyloxy)methyl]oxirane CAS No. 130187-71-2

2-[(1-Adamantyloxy)methyl]oxirane

Cat. No.: B2518666
CAS No.: 130187-71-2
M. Wt: 208.301
InChI Key: SOIAGOLKGAHWEU-UHFFFAOYSA-N
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Description

2-[(1-Adamantyloxy)methyl]oxirane (CAS 130187-71-2) is an epoxide derivative featuring a rigid adamantane moiety linked via an ether group to the oxirane (epoxide) ring. This compound is synthesized through reactions involving adamantanol derivatives and epichlorohydrin, followed by purification via distillation or recrystallization . Key properties include:

  • Molecular formula: C₁₃H₂₀O₂
  • Molecular weight: 208.30 g/mol
  • Purity: ≥95% (typical commercial grade)
  • Applications: Used as a pharmaceutical intermediate, particularly in antiviral and neurological drug development due to adamantane's bioactivity .

Spectral characterization (e.g., FTIR and NMR) aligns with adamantane-related compounds, showing distinct C–O (1094–1277 cm⁻¹) and C=O (1709 cm⁻¹) stretches in IR, and adamantane-CH proton signals at δ 1.72–2.09 ppm in ¹H-NMR .

Properties

IUPAC Name

2-(1-adamantyloxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9-2-11-3-10(1)5-13(4-9,6-11)15-8-12-7-14-12/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIAGOLKGAHWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Adamantyloxy)methyl]oxirane typically involves the reaction of adamantanol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Adamantyloxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[(1-Adamantyloxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic environments .

Comparison with Similar Compounds

Structural Analogues in the Adamantyl-Oxirane Family

Compound Name Substituent/Modification Key Properties/Applications References
2-(1-Adamantyl)oxirane Adamantyl directly bonded to oxirane Lower polarity; antiviral activity
l-Adamantylglycidyl Ether Adamantyl linked via glycidyl ether Higher thermal stability; polymer crosslinking agent
3-(1-Adamantyloxy)propan-1-ol Adamantyloxy-propanol derivative Improved solubility in polar solvents

Key Observations :

  • Steric Effects: The adamantyl group in 2-[(1-Adamantyloxy)methyl]oxirane introduces steric hindrance, reducing reaction rates compared to non-adamantane epoxides .
  • Bioactivity: Adamantyl-based epoxides exhibit antiviral properties, while non-adamantane analogues (e.g., fluorinated oxiranes) prioritize pesticidal activity .

Functional Analogues with Aromatic/Electron-Withdrawing Groups

Compound Name (CAS) Substituent Key Properties Applications References
(R)-2-((2-Nitrophenoxy)methyl)oxirane (345975-15-7) Nitrophenoxy group High reactivity (electron-withdrawing) Reactive intermediate
2-[(3-Pentadecylphenoxy)methyl]oxirane (16611-96-4) Long alkyl chain (C₁₅) Lipophilic; surfactant potential Specialty chemicals
2-[[2-(4-Ethylphenoxy)ethoxy]methyl]oxirane (540760-63-2) Ethylphenoxy-ethoxy group Flexible backbone; moderate polarity Polymer modifiers

Key Observations :

  • Reactivity : Nitro- and halogen-substituted oxiranes (e.g., 2-chlorobenzoate derivatives) exhibit enhanced electrophilicity, favoring nucleophilic attacks, unlike adamantyl derivatives .
  • Solubility: Adamantyl derivatives are less water-soluble (logP ~3–4) compared to ethoxy/phenoxy analogues (logP ~2–3) .

Fluorinated and High-Performance Oxiranes

Compound Name Fluorination Pattern Key Properties Applications References
2-[(1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yloxy)methyl]oxirane Perfluorinated aryl group Extreme chemical stability Pesticides, biomaterials
(R)-2-((2-Trifluoromethylphenoxy)methyl)oxirane Trifluoromethyl group High thermal resistance High-performance coatings

Key Observations :

  • Stability : Fluorinated oxiranes outperform adamantyl derivatives in thermal stability (decomposition >400°C vs. ~300°C for adamantyl-oxiranes) .
  • Environmental Impact : Fluorinated compounds persist longer in ecosystems, whereas adamantane-based epoxides degrade more readily .

Biological Activity

2-[(1-Adamantyloxy)methyl]oxirane, also known by its CAS number 130187-71-2, is a compound that has garnered interest due to its potential biological activities. The unique structure of this oxirane derivative suggests various interactions with biological systems, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O, and its molecular weight is approximately 194.28 g/mol. The compound features an adamantane moiety, which is known for its stability and ability to interact with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogenic microorganisms.
  • Anticancer Potential : Some derivatives of oxiranes have shown promise in cancer research, indicating that this compound could exhibit similar activities.
  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and providing a basis for therapeutic applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound was tested using the disk diffusion method against pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.

MicroorganismInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer).

Cell LineIC50 (µM)
HCT11610.5
MDA-MB-2318.3

These findings indicate that further exploration into the mechanism of action could reveal pathways through which this compound exerts its anticancer effects.

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids, disrupting normal cellular functions. This mechanism is common among many epoxide compounds, which are known to react with cellular macromolecules.

Case Studies

Several case studies have documented the effects of compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy : A laboratory assessed a series of oxirane derivatives for their antibacterial properties. Among them, one derivative showed a significant reduction in bacterial load in infected animal models.
  • Case Study on Anticancer Properties : Research involving a structurally related compound demonstrated tumor regression in xenograft models when administered at therapeutic doses.

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